molecular formula C23H15BrClNO3 B295680 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295680
M. Wt: 468.7 g/mol
InChI Key: XYRFPLMTILOKIJ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of oxazolones. This chemical compound has various applications in the field of scientific research, including its use as a catalyst, ligand, and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that this compound acts as a catalyst in various chemical reactions by facilitating the formation of a transition state.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its limited solubility in some solvents and its high cost.

Future Directions

There are several future directions for the use of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in scientific research. One potential direction is the synthesis of new compounds using this compound as a building block. Additionally, this compound can be used as a catalyst in the synthesis of new compounds with potential biological activity. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in various fields of scientific research.
In conclusion, this compound is a chemical compound with various applications in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the condensation reaction between 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a suitable catalyst.

Scientific Research Applications

4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has various applications in the field of scientific research. It is used as a building block for the synthesis of other compounds, including heterocyclic compounds. It is also used as a ligand in the synthesis of coordination compounds. Additionally, this compound is used as a catalyst in various chemical reactions.

Properties

Molecular Formula

C23H15BrClNO3

Molecular Weight

468.7 g/mol

IUPAC Name

(4Z)-4-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C23H15BrClNO3/c24-18-10-11-21(28-14-16-8-4-5-9-19(16)25)17(12-18)13-20-23(27)29-22(26-20)15-6-2-1-3-7-15/h1-13H,14H2/b20-13-

InChI Key

XYRFPLMTILOKIJ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4Cl)C(=O)O2

Origin of Product

United States

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